molecular formula C10H20O2 B3056449 methyl 3,5,5-trimethylhexanoate CAS No. 71500-39-5

methyl 3,5,5-trimethylhexanoate

Cat. No.: B3056449
CAS No.: 71500-39-5
M. Wt: 172.26 g/mol
InChI Key: DCPCIGBOUDWJEZ-UHFFFAOYSA-N
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Description

Methyl 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C10H20O2This compound is a colorless liquid with a fruity odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5,5-trimethylhexanoate can be synthesized through the esterification of 3,5,5-trimethylhexanoic acid with methanol. The reaction is typically catalyzed by acetyl chloride and carried out under reflux conditions in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure to yield the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethylhexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3,5,5-trimethylhexanoic acid and methanol in the presence of an acid or base.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to produce different oxidation products depending on the conditions and reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Hydrolysis: 3,5,5-trimethylhexanoic acid and methanol.

    Reduction: 3,5,5-trimethylhexanol.

    Oxidation: Various oxidation products depending on the specific conditions.

Scientific Research Applications

Methyl 3,5,5-trimethylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5,5-trimethylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl hexanoate: Similar ester structure but without the additional methyl groups.

    Ethyl 3,5,5-trimethylhexanoate: Similar structure but with an ethyl group instead of a methyl group.

    3,5,5-Trimethylhexanoic acid: The corresponding acid form of the ester.

Uniqueness

Methyl 3,5,5-trimethylhexanoate is unique due to its specific structure, which includes three methyl groups on the hexanoic acid backbone. This structural feature imparts distinct chemical and physical properties, such as its fruity odor and specific reactivity patterns, making it valuable in various applications .

Biological Activity

Methyl 3,5,5-trimethylhexanoate is an ester compound with significant biological activity, particularly in the fields of dermatology and lipid metabolism. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H20O2
  • Molecular Weight : 172.26 g/mol
  • IUPAC Name : this compound

This compound primarily interacts with skin cells by forming a hydrophobic film on the skin surface. This film enhances moisture retention and protects against transepidermal water loss (TEWL). The compound modulates various biochemical pathways:

  • Cell Signaling : Influences lipid metabolism by modulating the expression of genes involved in lipid synthesis and degradation.
  • Enzyme Interaction : Interacts with esterases, leading to the hydrolysis of ester bonds, which is crucial for its metabolic processing.
  • Transport Mechanism : Binds to lipid-binding proteins to facilitate cellular transport.

The compound has been shown to affect several biochemical pathways:

  • Lipid Metabolism : Enhances lipid metabolism and can improve skin hydration at lower doses. Higher doses may induce toxicity and disrupt normal cellular functions.
  • Stability : Remains stable under standard laboratory conditions, with sustained effects on cellular functions over time.

Cellular Effects

This compound has been studied for its effects on various cell types:

  • Gene Expression : It modulates the expression of genes related to lipid metabolism.
  • Metabolic Enzyme Activity : Alters the activity of key metabolic enzymes involved in lipid homeostasis.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound:

Dosage (mg/kg) Effect Remarks
Low (0 - 250)Enhanced lipid metabolismImproved skin hydration
Medium (250 - 500)Stable metabolic effectsNo adverse effects observed
High (500+)Toxicity and disruption of functionsCareful dosage regulation needed

Case Studies

  • Skin Hydration Study :
    • A study demonstrated that topical application of this compound improved skin hydration significantly compared to a control group. The compound was found to enhance moisture retention through its hydrophobic properties.
  • Lipid Metabolism Investigation :
    • In vitro studies showed that this compound could upregulate genes involved in fatty acid synthesis while downregulating those responsible for fatty acid oxidation in cultured adipocytes.

Safety and Toxicology

Toxicological assessments indicate that this compound does not present significant genotoxic risks. In Ames tests conducted on similar compounds, no mutagenic effects were observed at concentrations up to 5000 μg/plate . Additionally, repeated dose toxicity studies suggest that it has an adequate margin of exposure for safety at current usage levels .

Properties

IUPAC Name

methyl 3,5,5-trimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(6-9(11)12-5)7-10(2,3)4/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCIGBOUDWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303738
Record name Methyl 3,5,5-trimethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71500-39-5
Record name Methyl 3,5,5-trimethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71500-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3,5,5-trimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071500395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5,5-trimethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,5,5-trimethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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